molecular formula C10H8F3N3O2 B13037699 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylicacid

5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13037699
M. Wt: 259.18 g/mol
InChI Key: UKGLGQVQXSXHCV-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the functionalization of pyrazole and pyrrole rings through various catalytic processes. For example, Rh(III)-catalyzed C-H functionalization has been employed to achieve the desired structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrole rings, using various nucleophiles and electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid include other pyrazole and pyrrole derivatives with trifluoromethyl groups. These compounds share similar structural features but may differ in their specific chemical properties and applications.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H8F3N3O2/c1-16-4-5(3-14-16)7-2-6(10(11,12)13)8(15-7)9(17)18/h2-4,15H,1H3,(H,17,18)

InChI Key

UKGLGQVQXSXHCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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